An In-depth Technical Guide to 4-Chloro-N,N-dimethylbenzamide (CAS 14062-80-7) for Researchers and Drug Development Professionals
An In-depth Technical Guide to 4-Chloro-N,N-dimethylbenzamide (CAS 14062-80-7) for Researchers and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Chemical Scaffold
In the landscape of medicinal chemistry and synthetic organic chemistry, the benzamide functional group is a cornerstone, present in a multitude of biologically active compounds and serving as a critical synthetic intermediate. The introduction of a chlorine atom onto the phenyl ring, as seen in 4-Chloro-N,N-dimethylbenzamide, significantly modulates the molecule's electronic and lipophilic properties. This guide offers a comprehensive exploration of 4-Chloro-N,N-dimethylbenzamide, CAS number 14062-80-7, moving beyond its basic chemical identity to provide researchers, scientists, and drug development professionals with a deeper understanding of its synthesis, characterization, and, most importantly, its potential as a versatile scaffold in the discovery of novel therapeutic agents. While direct biological applications of this specific molecule are not extensively documented, this paper will delve into the burgeoning field of 4-chlorobenzamide derivatives, which have shown significant promise in oncology and antimicrobial research.[1][2] This guide is structured to provide not just a repository of information, but a logical and insightful narrative that underscores the practical applications and future potential of this compound and its analogs.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Core Chemical Attributes
| Property | Value | Source |
| CAS Number | 14062-80-7 | [3][4][5] |
| Molecular Formula | C₉H₁₀ClNO | [3][6] |
| Molecular Weight | 183.63 g/mol | [3][6] |
| IUPAC Name | 4-chloro-N,N-dimethylbenzamide | [3] |
| Synonyms | N,N-Dimethyl-4-chlorobenzamide, p-Chloro-N,N-dimethylbenzamide | [3] |
| Appearance | Off-white solid | |
| Melting Point | 57-58 °C | |
| Boiling Point | 128-130 °C at 1.2 Torr |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 4-Chloro-N,N-dimethylbenzamide.
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¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and methyl protons. The aromatic protons typically appear as two doublets in the region of 7.3-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The two N-methyl groups give rise to two singlets around 2.9-3.1 ppm.
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¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around 170 ppm), the aromatic carbons (typically four signals in the 127-140 ppm range), and the N-methyl carbons (around 35-40 ppm).
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Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M+) at m/z 183 and a characteristic isotopic peak at m/z 185 due to the presence of the ³⁷Cl isotope. Common fragmentation patterns include the loss of the dimethylamino group.[3]
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Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the amide group, typically in the range of 1630-1660 cm⁻¹.
Synthesis and Purification: A Practical Approach
The synthesis of 4-Chloro-N,N-dimethylbenzamide is a well-established process, with the most common and efficient route involving the acylation of dimethylamine with 4-chlorobenzoyl chloride.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of 4-Chloro-N,N-dimethylbenzamide.
Step-by-Step Laboratory Protocol
This protocol is a representative procedure for the synthesis of 4-Chloro-N,N-dimethylbenzamide.
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-chlorobenzoyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Dimethylamine: Slowly add a solution of dimethylamine (2 equivalents, typically a 40% aqueous solution or a 2M solution in THF) to the stirred solution of 4-chlorobenzoyl chloride via the dropping funnel. Maintain the temperature below 10 °C during the addition.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with DCM.
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Washing: Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 4-Chloro-N,N-dimethylbenzamide by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a pure crystalline solid.
Analytical Characterization for Purity and Identity
Rigorous analytical testing is paramount to ensure the quality and consistency of 4-Chloro-N,N-dimethylbenzamide for research and development purposes.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the method of choice for determining the purity of 4-Chloro-N,N-dimethylbenzamide.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 25 °C |
Applications in Drug Discovery and as a Synthetic Intermediate
While 4-Chloro-N,N-dimethylbenzamide itself is not a known therapeutic agent, the 4-chlorobenzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent biological activities.[1][2]
The 4-Chlorobenzamide Scaffold in Oncology
Derivatives of 4-chlorobenzamide have demonstrated significant antiproliferative effects against various cancer cell lines.[1] The mechanism of action is often multifaceted, targeting key cellular processes.
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Tubulin Polymerization Inhibition: Certain 4-chlorobenzamide derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.
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PARP-1 Inhibition: Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response pathway. Inhibition of PARP-1 by 4-chlorobenzamide analogs can lead to synthetic lethality in cancer cells with specific DNA repair defects.[1]
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Histone Deacetylase (HDAC) Inhibition: Some derivatives have shown the ability to inhibit HDACs, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Antimicrobial Potential
The 4-chlorobenzamide moiety has also been incorporated into molecules with notable antimicrobial and antifungal properties.[2] The presence of the chlorine atom can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
A Critical Intermediate in Pharmaceutical Synthesis
Perhaps the most significant role of 4-chlorobenzamide derivatives is as key building blocks in the synthesis of marketed drugs. A prominent example is the use of a closely related analog, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, as a pivotal intermediate in the synthesis of bezafibrate , a fibrate drug used to treat hyperlipidemia.[7]
Diagram of a Potential Biological Signaling Pathway
Caption: A simplified diagram illustrating a potential mechanism of action for 4-chlorobenzamide derivatives in cancer cells.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
For researchers investigating the anticancer potential of novel 4-chlorobenzamide derivatives, the MTT assay is a fundamental method for assessing cytotoxicity.
Principle
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Protocol
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Compound Treatment: Prepare a stock solution of the 4-chlorobenzamide derivative in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations. Add the compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling 4-Chloro-N,N-dimethylbenzamide.
-
Hazard Identification: It is classified as an eye and skin irritant. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion and Future Directions
4-Chloro-N,N-dimethylbenzamide is a readily accessible and synthetically versatile compound. While its direct biological applications are not yet fully elucidated, its core structure, the 4-chlorobenzamide scaffold, is of significant interest to the drug discovery community. The demonstrated anticancer and antimicrobial activities of its derivatives warrant further investigation and optimization. Future research should focus on the synthesis and screening of novel analogs of 4-Chloro-N,N-dimethylbenzamide to establish comprehensive structure-activity relationships (SAR) and to identify lead compounds with improved potency and selectivity. The protocols and information presented in this guide provide a solid foundation for researchers to explore the full potential of this valuable chemical entity.
References
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- BenchChem. (2025). A Comparative Analysis of the Biological Activity of 4-Chlorobenzamide and its Positional Isomers.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-N-methoxy-N-methylbenzamide in Modern Synthesis. Retrieved from [Link]
- Smolecule. (2023, August 15). 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.
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PubChem. (n.d.). 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]
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AOBChem USA. (n.d.). 4-chloro-N,N-dimethylbenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-chloro-N,N-diethylbenzamide. Retrieved from [Link]
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Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methyl-benzamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 4), o937. [Link]
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SIELC Technologies. (2018, May 16). 4-Chloro-N,N-dimethylbenzamide. Retrieved from [Link]
- Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methyl-benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o937.
- Google Patents. (n.d.). Preparing method of N, N-dimethylbenzamide.
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